3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Description
Properties
IUPAC Name |
3-amino-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJBXZLPNBPBIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15908-68-6 | |
| Record name | 3-amino-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Patent-Described Method for 1H-Pyrazolo[3,4-d]pyrimidine Derivatives (Including 3-amino Derivatives)
A Turkish patent (TR2021008599T) details a method for preparing 1H-pyrazolo[3,4-d]pyrimidine derivatives, which includes compounds structurally related to 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol. The method involves:
- Starting materials: Appropriate pyrimidine and pyrazole derivatives.
- Catalysts: Use of alkaline earth metal hydroxides or alkoxides to promote cyclization and substitution reactions.
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide, or acetonitrile.
- Reaction conditions: Controlled temperature ranges, often mild to moderate heating to facilitate ring closure and functional group incorporation.
- Functionalization: Introduction of the amino group at the 3-position via nucleophilic substitution or amination reactions.
This method highlights the importance of catalyst choice and solvent environment in achieving high yields and selectivity for the amino and hydroxyl functionalities on the pyrazolo[3,4-d]pyrimidine scaffold.
Summary Table of Key Preparation Parameters
Research Findings and Analytical Characterization
- NMR Spectroscopy and X-ray Diffraction: These techniques confirm the structure and purity of the synthesized compounds, including the position of amino and hydroxyl groups.
- DFT Calculations: Density Functional Theory modeling supports the geometric and electronic structure of the pyrazolo[3,4-d]pyrimidine derivatives, providing insight into stability and reactivity.
- Hirshfeld Surface Analysis: Used to study intermolecular interactions in the solid state, which can influence crystallization and purity.
The preparation of this compound involves strategic synthesis of the pyrazolo[3,4-d]pyrimidine core followed by selective introduction of the amino and hydroxyl groups. The most authoritative methods utilize:
- Cyclization reactions promoted by alkaline earth metal catalysts.
- Polar aprotic solvents such as DMF.
- Mild to moderate reaction temperatures.
- Analytical methods such as NMR and X-ray crystallography for structure confirmation.
These methods yield the target compound with good efficiency and purity, supporting its further application in medicinal chemistry and biological studies.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Production of amino derivatives.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study enzyme inhibition and protein interactions. It has shown potential as an inhibitor of certain kinases, which are crucial in cell signaling pathways.
Medicine: The compound has been investigated for its anticancer properties. It has demonstrated activity against various cancer cell lines, making it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol exerts its effects involves the inhibition of specific molecular targets. It interacts with enzymes and receptors, disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
Key Observations :
- Amino-substituted derivatives show potent kinase inhibition, making them promising for oncology .
Biological Activity
3-Amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 138.13 g/mol. Its structure consists of a pyrazolo-pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Potential
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, exhibit promising anticancer properties. These compounds have been evaluated for their inhibitory effects on various cancer cell lines.
Key Findings:
- Inhibition of Epidermal Growth Factor Receptor (EGFR): A study highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors. Compound 12b showed potent anti-proliferative activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells, indicating strong growth inhibition in lung and colon cancer models .
- Cell Cycle Arrest and Apoptosis Induction: The compound demonstrated the ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases in treated cancer cells . This suggests that it may function as a promising therapeutic agent by disrupting cancer cell proliferation.
The mechanism through which this compound exerts its biological effects primarily involves:
- Kinase Inhibition: The compound acts as an ATP-competitive inhibitor targeting receptor tyrosine kinases (RTKs), particularly EGFR and DDR1 (discoidin domain receptor 1), which are crucial in tumor growth and metastasis .
- Molecular Docking Studies: These studies have shown that the compound fits well into the binding sites of its target kinases, maintaining essential interactions that are critical for inhibition .
Table: Summary of Biological Activities
| Compound | Target | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|---|
| 12b | EGFR | 8.21 (A549), 19.56 (HCT116) | Lung, Colon | Kinase Inhibition |
| 6c | DDR1 | 44 (DDR1), 4.00 (HCT116), 3.36 (MDA-MB-231) | Breast, Colon | Kinase Inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of aminopyrazoles with nitriles or urea derivatives under acidic conditions. For example, ultrasonic-assisted methods using acetonitrile as a solvent have been shown to improve reaction efficiency and yield by enhancing reagent interaction . Key variables include temperature (80–120°C), solvent choice (e.g., ethanol or DMSO), and catalysts like triethylamine to stabilize intermediates . Optimization should prioritize purity (>95% via HPLC) and scalability while minimizing side products .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups like N-H (3200–3400 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches. For derivatives, shifts in these peaks indicate substitution patterns .
- ¹H NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). Splitting patterns help confirm regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₅H₆N₅O: 152.0575) .
Q. What are the solubility and stability considerations for this compound under experimental conditions?
- Methodological Answer : The compound exhibits low aqueous solubility (e.g., ~0.35 g/L at 25°C for analogs), necessitating polar aprotic solvents like DMSO or DMF for in vitro assays . Stability tests under varying pH (4–9) and temperatures (4–37°C) are critical; degradation products can be monitored via TLC or HPLC. Storage at -20°C in inert atmospheres preserves integrity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Methodological Answer : SAR requires systematic substitution at the 1-, 3-, and 4-positions. For example:
- 1-Phenyl substitutions enhance anti-inflammatory activity by increasing lipophilicity (logP ~2.5) .
- Triazole tethers at the 3-position improve anticancer potency (IC₅₀ <10 μM in HeLa cells) by targeting kinase domains .
- Computational docking (e.g., AutoDock Vina) paired with in vitro screening (NCI-60 panel) identifies critical interactions with targets like EGFR or PARP .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. Strategies include:
- Reproducibility checks : Validate results across ≥3 independent labs using standardized protocols (e.g., MTT assay with matched cell passages) .
- Meta-analysis : Pool data from studies with analogous derivatives (e.g., pyrazolo[3,4-d]pyrimidin-4-ol analogs) to identify trends .
- Mechanistic studies : Use siRNA knockdown or Western blotting to confirm target engagement, resolving false positives from off-target effects .
Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug design : Phosphate esters (e.g., 5'-monophosphate derivatives) enhance aqueous solubility and oral bioavailability .
- Nanoformulation : Liposomal encapsulation reduces systemic toxicity (e.g., liver enzyme elevation) while improving tumor accumulation .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP3A4-mediated oxidation) and guide structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
